3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine
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Overview
Description
3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is a chemical compound with the molecular formula C13H12FIN2O. It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and a fluorinated iodophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the iodophenyl and pyridine rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a base under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(5-Fluoro-2-chlorophenyl)ethoxy)pyridin-2-amine
- 3-(1-(5-Fluoro-2-bromophenyl)ethoxy)pyridin-2-amine
- 3-(1-(5-Fluoro-2-methylphenyl)ethoxy)pyridin-2-amine
Uniqueness
Compared to similar compounds, 3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is unique due to the presence of both fluorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C13H12FIN2O |
---|---|
Molecular Weight |
358.15 g/mol |
IUPAC Name |
3-[1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17) |
InChI Key |
OYOAYUWCUQLRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
Origin of Product |
United States |
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